Methyl 2-bromo-4-(chlorosulfonyl)benzoate
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Overview
Description
Methyl 2-bromo-4-(chlorosulfonyl)benzoate: is an organic compound with the molecular formula C8H6BrClO4S . It is a derivative of benzoic acid, featuring both bromine and chlorosulfonyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-(chlorosulfonyl)benzoate typically involves the bromination of methyl benzoate followed by chlorosulfonation. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The chlorosulfonation step involves the reaction of the brominated product with chlorosulfonic acid under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-4-(chlorosulfonyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidative processes can modify the functional groups, leading to new compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters or amides, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methyl 2-bromo-4-(chlorosulfonyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its unique functional groups.
Material Science: It is employed in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-(chlorosulfonyl)benzoate involves its interaction with various molecular targets. The bromine and chlorosulfonyl groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing ones, thereby altering the chemical properties of the compound .
Comparison with Similar Compounds
Methyl 4-(chlorosulfonyl)benzoate: Similar in structure but lacks the bromine atom.
Methyl 4-bromobenzoate: Contains a bromine atom but lacks the chlorosulfonyl group.
Methyl 4-((chlorosulfonyl)methyl)benzoate: Features a chlorosulfonyl group attached to a different position on the benzene ring
Uniqueness: Methyl 2-bromo-4-(chlorosulfonyl)benzoate is unique due to the presence of both bromine and chlorosulfonyl groups on the benzene ring.
Properties
Molecular Formula |
C8H6BrClO4S |
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Molecular Weight |
313.55 g/mol |
IUPAC Name |
methyl 2-bromo-4-chlorosulfonylbenzoate |
InChI |
InChI=1S/C8H6BrClO4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3 |
InChI Key |
RJQUHFUYISCPHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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